molecular formula C17H16N2O5 B5701474 ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate

ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate

Cat. No. B5701474
M. Wt: 328.32 g/mol
InChI Key: IMSXAHWKMPUEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate, also known as NBD-EAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the field of biochemistry and has been found to have various applications in scientific research.

Mechanism of Action

The mechanism of action of ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate involves the interaction of the compound with the target protein. The fluorescent properties of the compound allow researchers to monitor the binding of ligands to the protein in real-time. This information can be used to study the kinetics of the protein-ligand interaction and to determine the affinity of the ligand for the protein.
Biochemical and Physiological Effects:
ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate has been found to have minimal biochemical and physiological effects on living cells. The compound is non-toxic and does not interfere with normal cellular processes. This makes it an ideal tool for studying protein-ligand interactions in living cells.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate in scientific research include its fluorescent properties, non-toxicity, and minimal interference with normal cellular processes. However, the limitations of the compound include its high cost and the need for specialized equipment to detect its fluorescence.

Future Directions

There are numerous future directions for the use of ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate in scientific research. One potential application is in the study of drug-protein interactions. The compound could be used to identify potential drug targets and to study the mechanism of action of drugs. Additionally, ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate could be used to study the dynamics of protein-protein interactions in living cells. This information could be used to develop new therapies for a variety of diseases.

Synthesis Methods

The synthesis of ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate involves the reaction of ethyl phenylacetate with 3-nitrobenzoyl chloride in the presence of a base. The resulting product is a yellow solid that can be purified using column chromatography.

Scientific Research Applications

Ethyl {4-[(3-nitrobenzoyl)amino]phenyl}acetate is widely used in scientific research due to its fluorescent properties. It has been found to be a useful tool in the study of protein-protein interactions, enzyme kinetics, and membrane transport. The compound is often used as a fluorescent probe to study the binding of ligands to proteins and the movement of proteins in living cells.

properties

IUPAC Name

ethyl 2-[4-[(3-nitrobenzoyl)amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-2-24-16(20)10-12-6-8-14(9-7-12)18-17(21)13-4-3-5-15(11-13)19(22)23/h3-9,11H,2,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSXAHWKMPUEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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